Methapyrilene fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methapyrilene fumarate is a compound that belongs to the pyridine chemical class. It was developed in the early 1950s and was primarily used as an antihistamine and anticholinergic agent. This compound was marketed under various trade names, including Co-Pyronil and Histadyl EC. It was known for its strong sedative effects, which made it more suitable for use as a medication for insomnia rather than for its antihistamine properties .

Preparation Methods

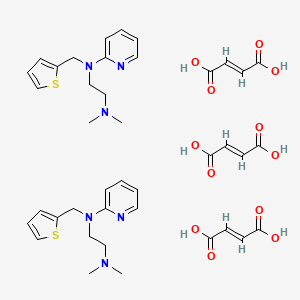

The synthesis of methapyrilene fumarate involves several steps. The primary synthetic route includes the reaction of 2-aminopyridine with 2-thiophenemethyl chloride in the presence of a base to form N-(2-thienylmethyl)-2-aminopyridine. This intermediate is then reacted with N,N-dimethylethylenediamine to yield methapyrilene. The fumarate salt is formed by reacting methapyrilene with fumaric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Methapyrilene fumarate undergoes various chemical reactions, including:

Oxidation: Methapyrilene can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert methapyrilene to its corresponding amine derivatives.

Substitution: Methapyrilene can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methapyrilene fumarate has been used in various scientific research applications, including:

Chemistry: As a model compound for studying the reactivity of pyridine derivatives and their interactions with other chemical species.

Biology: In studies investigating the effects of antihistamines and anticholinergic agents on biological systems.

Medicine: Historically used as a sedative and antihistamine, although its use has been discontinued due to its carcinogenic properties.

Industry: This compound was used in the formulation of over-the-counter sleep aids and combination analgesic products

Mechanism of Action

Methapyrilene fumarate exerts its effects primarily through its action as an H1 receptor antagonist. By blocking the H1 histamine receptors, it prevents the action of histamine, a compound involved in allergic reactions and wakefulness. This blockade results in its antihistamine and sedative effects. Additionally, this compound has anticholinergic properties, which contribute to its sedative effects by inhibiting the action of acetylcholine, a neurotransmitter involved in promoting wakefulness .

Comparison with Similar Compounds

Methapyrilene fumarate can be compared with other antihistamines and sedatives, such as:

Diphenhydramine: Another antihistamine with sedative properties, commonly used in over-the-counter sleep aids.

Doxylamine: A sedative antihistamine used in sleep aids and cold medications.

Chlorpheniramine: An antihistamine with less pronounced sedative effects compared to methapyrilene.

This compound is unique due to its strong sedative effects, which made it more suitable for use as a sleep aid rather than for treating allergic reactions. its use was discontinued due to its carcinogenic properties, which were not observed in some of the other similar compounds .

Properties

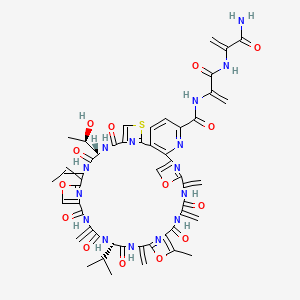

CAS No. |

5967-64-6 |

|---|---|

Molecular Formula |

C40H50N6O12S2 |

Molecular Weight |

871.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/2C14H19N3S.3C4H4O4/c2*1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;3*5-3(6)1-2-4(7)8/h2*3-8,11H,9-10,12H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

InChI Key |

OLGIEIJNOQGBSS-VQYXCCSOSA-N |

Isomeric SMILES |

CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)

![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)